molecular formula C15H17O4P B1144724 p-Isopropylphenyl Phenyl Phosphate CAS No. 69415-02-7

p-Isopropylphenyl Phenyl Phosphate

Cat. No.: B1144724
CAS No.: 69415-02-7
M. Wt: 292.27 g/mol
InChI Key: BAMFFSDSHNMEPI-UHFFFAOYSA-N
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Description

p-Isopropylphenyl Phenyl Phosphate: is an organophosphorus compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability and electrical properties, making it a valuable additive in various industrial applications. The compound’s molecular formula is C27H33O4P , and it has a molecular weight of 452.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Isopropylphenyl Phenyl Phosphate typically involves the alkylation of phenol with propylene in the presence of a Friedel-Crafts catalyst, such as p-toluene sulfonic acid. The reaction proceeds with the formation of monoisopropylphenol, which is then phosphorylated using phosphorus oxychloride to yield the desired phosphate ester .

Industrial Production Methods: In industrial settings, the production process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: p-Isopropylphenyl Phenyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used under mild conditions.

Major Products:

    Oxidation: The major products include phosphoric acid and its derivatives.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl phosphates.

Mechanism of Action

The mechanism of action of p-Isopropylphenyl Phenyl Phosphate as a flame retardant involves the formation of phosphoric acid during thermal decomposition. This acid reacts to form pyrophosphoric acid, which acts in its condensed phase to block heat transfer, thereby reducing flammability .

Comparison with Similar Compounds

    4-Isopropylphenyl Diphenyl Phosphate: (CAS: 55864-04-5)

    o,m,p-Isopropylphenyl Phenyl Phosphate Mixture: (CAS: 68782-95-6)

    Isopropylated Triphenyl Phosphate: (CAS: 68937-41-7)

Uniqueness: this compound is unique due to its specific isopropyl substitution pattern, which imparts distinct thermal and chemical properties compared to other similar compounds. Its lower toxicity and environmental friendliness make it a preferred choice in various applications .

Properties

CAS No.

69415-02-7

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

phenyl (4-propan-2-ylphenyl) hydrogen phosphate

InChI

InChI=1S/C15H17O4P/c1-12(2)13-8-10-15(11-9-13)19-20(16,17)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,16,17)

InChI Key

BAMFFSDSHNMEPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2

Synonyms

4-Isopropylphenyl Phenyl Hydrogen Phosphate

Origin of Product

United States

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